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molecular formula C17H25NO3 B8311916 4-Methoxy-4-phenylpiperidine-1-carboxylic acid tert-butyl ester

4-Methoxy-4-phenylpiperidine-1-carboxylic acid tert-butyl ester

Cat. No. B8311916
M. Wt: 291.4 g/mol
InChI Key: WWESMGYIANHHAE-UHFFFAOYSA-N
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Patent
US08642621B2

Procedure details

4-Methoxy-4-phenyl-piperidine-1-carboxylic acid tert-butyl ester (0.35 g) was dissolved in a solution of hydrogen chloride in dioxane (4 N, 3 mL). The mixture was stirred for 1 hour and the solvent removed by evaporation under vacuum. The solid was triturated from ether to afford the title compound as a white solid (0.25 g). LCMS m/z 192.2[M+H]+. R.T.=1.96 min (Analytical Method 4).
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][C:11]([O:20][CH3:21])([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:10][CH2:9]1)=O)(C)(C)C>Cl.O1CCOCC1>[CH3:21][O:20][C:11]1([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C1=CC=CC=C1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
The solid was triturated from ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1(CCNCC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: CALCULATEDPERCENTYIELD 108.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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